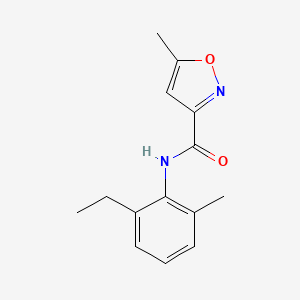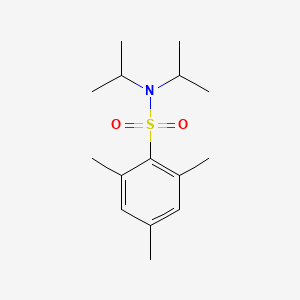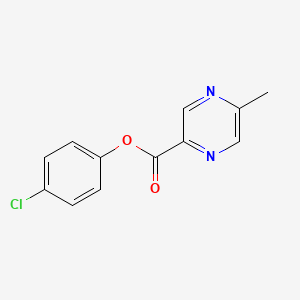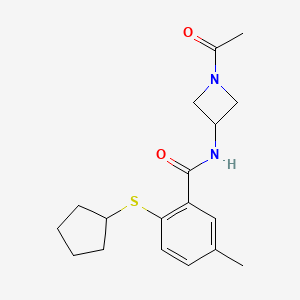
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide, also known as Ebselen, is a synthetic organic compound that belongs to the family of organoselenium compounds. Ebselen has attracted attention due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide also inhibits the activity of various enzymes, including cyclooxygenase, lipoxygenase, and nitric oxide synthase, which are involved in inflammation and cell signaling. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has also been shown to have anti-inflammatory effects in various disease models, including atherosclerosis, arthritis, and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments, including its stability, low toxicity, and easy availability. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can also interact with other compounds, which can affect its therapeutic efficacy.
Orientations Futures
For N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide research include the development of novel formulations to improve its bioavailability and pharmacokinetics. The identification of new targets and pathways for N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can also lead to the development of new therapeutic applications. Finally, the use of N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide in combination with other compounds can lead to synergistic effects and improve its therapeutic efficacy.
Conclusion:
In conclusion, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has attracted attention due to its potential therapeutic applications in various diseases. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its anti-tumor, neuroprotective, and anti-inflammatory effects. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways, including oxidative stress, inflammation, and gene expression. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments, including its stability, low toxicity, and easy availability. Future research should focus on the clinical applications of N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide and the development of novel formulations and therapeutic targets.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized by reacting 2-ethyl-6-methylphenol with selenium dioxide in the presence of a base, followed by the reaction with methyl 2-bromoacetate and ammonium carbonate. The final product is obtained by the reaction of the intermediate compound with 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has shown anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has also been studied for its potential use in infectious diseases, such as malaria, HIV, and influenza.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-11-7-5-6-9(2)13(11)15-14(17)12-8-10(3)18-16-12/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQDLAGRNZMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)


![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)
![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)

![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)